
CTA056
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTA056 es un nuevo inhibidor de la quinasa de células T inducible por interleucina-2 que se dirige selectivamente a las células T malignas. Se desarrolló mediante la selección de una biblioteca de fase de solución combinatoria de 9600 compuestos, seguida de modelado molecular y estudios extensivos de relación estructura-actividad . This compound exhibe los mayores efectos inhibitorios hacia la quinasa de células T inducible por interleucina-2, seguido de la quinasa de tirosina de Bruton y la quinasa de tirosina endotelial y epitelial .
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that imidazoquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the imidazoquinoxaline structure can enhance its potency against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating strong anticancer properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
7-benzyl... | MCF-7 | 2.5 |
7-benzyl... | A549 | 3.0 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Case Study:
Research featured in Neuroscience Letters highlighted that derivatives of imidazoquinoxaline can reduce oxidative stress and neuroinflammation in neuronal cells. The study reported a significant decrease in markers of neuroinflammation when treated with the compound in models of neurodegeneration .
Parameter | Control Group | Treated Group |
---|---|---|
TNF-alpha (pg/mL) | 150 | 75 |
IL-6 (pg/mL) | 200 | 90 |
Antimicrobial Properties
The antimicrobial activity of this compound has garnered attention, particularly against resistant strains of bacteria. Its structural features allow it to interact with bacterial membranes effectively.
Case Study:
A study published in Frontiers in Microbiology evaluated the antimicrobial activity of various derivatives, including those related to 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Mecanismo De Acción
CTA056 ejerce sus efectos inhibiendo selectivamente la quinasa de células T inducible por interleucina-2. Esta inhibición conduce a la supresión de las vías de señalización descendentes, incluida la fosforilación de la fosfolipasa C-gamma, la proteína quinasa B y la quinasa regulada por señal extracelular . La inhibición de estas vías da como resultado una disminución de la secreción de genes diana como la interleucina-2 y el interferón-gamma, lo que finalmente conduce a la apoptosis en las células T malignas .
Análisis Bioquímico
Biochemical Properties
CTA056 exhibits the highest inhibitory effects toward Interleukin-2-inducible T-cell kinase (Itk), followed by Bruton’s tyrosine kinase (Btk) and endothelial and epithelial tyrosine kinase . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .
Cellular Effects
This compound selectively targets acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma among the 41 cancer cell lines analyzed . It influences cell function by inhibiting the phosphorylation of Itk and its effectors including PLC-γ, Akt, and extracellular signal-regulated kinase, as well as the decreased secretion of targeted genes such as interleukin-2 and interferon-γ .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the phosphorylation of Itk and its effectors . This leads to decreased secretion of targeted genes such as interleukin-2 and interferon-γ . The potent apoptosis-inducing potential of this compound is reflected by the significant modulation of microRNAs involved in survival pathways and oncogenesis .
Temporal Effects in Laboratory Settings
It has been observed that Jurkat cells undergo apoptosis in a dose-dependent manner when incubated with this compound .
Dosage Effects in Animal Models
Its selective expression and activation in malignant T cells, as well as the specificity of this compound for Itk, make this molecule a potential therapeutic agent for the treatment of T-cell leukemia and lymphoma .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are yet to be fully determined. Given its role as an Itk inhibitor, it is likely to interact with enzymes and cofactors involved in T-cell signaling pathways .
Transport and Distribution
Given its role as an Itk inhibitor, it is likely to be transported to areas where T cells are active .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are yet to be fully determined. Given its role as an Itk inhibitor, it is likely to be localized to areas where T-cell signaling pathways are active .
Métodos De Preparación
. La ruta sintética involucra la reacción de materiales de partida apropiados bajo condiciones específicas para formar el producto deseado. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para la producción a gran escala.
Análisis De Reacciones Químicas
CTA056 sufre varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando potencialmente su actividad biológica.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula de this compound, lo que lleva a la formación de diferentes derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
CTA056 es único en su alta selectividad para la quinasa de células T inducible por interleucina-2 en comparación con otros compuestos similares. Los compuestos similares incluyen:
Ibrutinib: Un inhibidor de la quinasa de tirosina de Bruton con un perfil de inhibición de quinasa más amplio.
Acalabrutinib: Otro inhibidor de la quinasa de tirosina de Bruton con una selectividad mejorada en comparación con el ibrutinib.
Dasatinib: Un inhibidor de múltiples quinasas que se dirige a varias quinasas, incluida la quinasa de células T inducible por interleucina-2, pero con menos selectividad que this compound.
La singularidad de this compound radica en su alta selectividad para la quinasa de células T inducible por interleucina-2, lo que lo convierte en un candidato prometedor para la terapia dirigida en las neoplasias de células T .
Actividad Biológica
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and autoimmune diseases. This article delves into the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex heterocyclic structure, which includes an imidazoquinoxaline core. The IUPAC name is as follows:
IUPAC Name: 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one
Molecular Formula: C₃₅H₃₄N₆O
Research indicates that this compound functions primarily as a selective inhibitor of interleukin-2-inducible T-cell kinase (Itk), a member of the Bruton's tyrosine kinase family. Itk plays a crucial role in T-cell signaling and is implicated in various autoimmune diseases and T-cell malignancies. By inhibiting Itk, the compound may modulate immune responses and provide therapeutic benefits in conditions such as chronic graft-versus-host disease (cGVHD) and certain types of lymphomas .
Antineoplastic Properties
The compound has shown promising antineoplastic activity in various studies. In vitro assays demonstrated that it effectively inhibits the proliferation of cancer cell lines, particularly those associated with T-cell malignancies. The inhibition of Itk leads to decreased survival signals in malignant T-cells, resulting in enhanced apoptosis .
Antimicrobial Activity
Additionally, derivatives related to this compound have been investigated for their antimicrobial properties. Some studies have reported significant antibacterial effects against gram-positive bacteria, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic applications .
Study 1: Inhibition of T-cell Activation
A study published in 2018 highlighted the effectiveness of 7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one in inhibiting T-cell activation. The results indicated a reduction in cytokine production and proliferation of activated T-cells in vitro. This suggests its potential use in treating autoimmune conditions where T-cell activation is dysregulated .
Study 2: Anticancer Efficacy
Another research effort focused on the anticancer efficacy of this compound against various cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced cell cycle arrest at the G1 phase, highlighting its potential as a chemotherapeutic agent. The study utilized both molecular docking simulations and cell viability assays to establish these effects .
Data Summary
Biological Activity | Findings |
---|---|
Antineoplastic | Inhibits proliferation of cancer cells; induces apoptosis via Itk inhibition. |
Antimicrobial | Significant activity against gram-positive bacteria; potential for broader use. |
T-cell Modulation | Reduces cytokine production; inhibits T-cell activation in autoimmune diseases. |
Propiedades
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.